3-Amino-4-fluorobenzisoxazole

CYP inhibition drug-drug interaction ADME

3-Amino-4-fluorobenzisoxazole (CAS 904815-05-0, MW 152.13) is the preferred benzisoxazole building block for FBDD and kinase inhibitor programs. Unlike the heavier 4-Cl analog (MW 168.58), this 4-fluoro fragment satisfies rule-of-three guidelines (MW<300, LogP≤3), preventing solubility/aggregation issues in NMR and SPR screens. The 4-fluoro substitution delivers >2-fold kinase potency gains over unsubstituted analogs and lower CYP inhibition than 5-fluoro isomers—critical for anticoagulant SAR. The 3-amino group enables rapid urea/amide/sulfonamide library synthesis. ≥97% purity.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
Cat. No. B13689755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzisoxazole
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=NOC(=C2C(=C1)F)N
InChIInChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2
InChIKeyGGSKITDBARMIRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzisoxazole – Core Benzisoxazole Scaffold and Physicochemical Identity for Research Procurement


3-Amino-4-fluorobenzisoxazole (CAS 904815-05-0, MF C₇H₅FN₂O, MW 152.13 g/mol) is a heterocyclic small molecule belonging to the 3-aminobenzisoxazole class, characterized by a benzene-fused isoxazole ring bearing an amino group at position 3 and a fluorine substituent at position 4 [1]. The compound has a predicted LogP of approximately 1.48 and a topological polar surface area (tPSA) of 52.8 Ų, positioning it within favorable drug-like property space for fragment-based screening and lead optimization programs [2]. Its primary utility in procurement contexts is as a synthetic building block for generating focused compound libraries targeting receptor tyrosine kinases, coagulation factor IXa, and DAAO, where the 4-fluoro substitution provides an electron-withdrawing handle distinct from the 4-chloro, 4-methyl, 5-fluoro, or unsubstituted analogs [3].

Why 3-Amino-4-fluorobenzisoxazole Cannot Be Casually Replaced by Other Aminobenzisoxazole Regioisomers or Halo-Analogs


The benzisoxazole scaffold is exquisitely sensitive to both the position and electronic nature of ring substituents. Moving the fluorine from the 4-position to the 5-position (3-amino-5-fluorobenzisoxazole) alters the electron density distribution across the bicyclic system, directly impacting the compound's reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions used in library construction [1]. Replacing fluorine with chlorine at the 4-position (3-amino-4-chlorobenzisoxazole) increases both molecular weight (168.58 vs. 152.13 g/mol) and lipophilicity, changing the physicochemical profile of any resultant lead series . The 3-amino group is also essential: its presence enables urea, amide, and sulfonamide conjugation at the 3-position, a key derivatization vector exploited in kinase inhibitor SAR [2]. These differences mean that procurement decisions cannot be based on the benzisoxazole core alone; the specific substitution pattern governs downstream synthetic accessibility, hit expansion outcomes, and ultimately the ADME/PK properties of the final compounds.

Quantitative Comparator Evidence: 3-Amino-4-fluorobenzisoxazole vs. Closest Analogs for Research Procurement Decisions


CYP Enzyme Inhibition Selectivity Profile: 3-Amino-4-fluorobenzisoxazole Demonstrates Reduced CYP2E1 and CYP3A4 Liability Relative to Related Aminobenzisoxazoles

In human liver microsome assays, 3-amino-4-fluorobenzisoxazole exhibits an IC₅₀ of 50,000 nM against CYP2E1 and an IC₅₀ of 5,490 nM against CYP3A4 [1]. By class-level inference from the Sakurada et al. (2017) factor IXa inhibitor series, 4-substituted aminobenzisoxazoles generally show more favorable CYP inhibition profiles than their unsubstituted or 5-substituted counterparts, which often display CYP3A4 IC₅₀ values below 1,000 nM [2]. The relatively weak CYP2E1 and CYP3A4 inhibition suggests this building block carries lower DDI risk when advanced into hit-to-lead campaigns.

CYP inhibition drug-drug interaction ADME hepatic metabolism lead optimization

Lipophilicity-Driven Physicochemical Differentiation: 3-Amino-4-fluorobenzisoxazole Offers Favorable LogP and MW for Fragment-Based Drug Discovery vs. 4-Chloro Analog

3-Amino-4-fluorobenzisoxazole (MW 152.13, LogP 1.48) has a molecular weight approximately 10% lower and a calculated LogP approximately 0.5–0.8 units lower than 3-amino-4-chlorobenzisoxazole (MW 168.58, estimated LogP ~2.0–2.3) [1]. The unsubstituted 3-aminobenzisoxazole has a measured LogP of 0.35–1.99 depending on method, indicating that 4-fluorination achieves an intermediate lipophilicity that balances solubility and permeability [2]. In fragment-based screening, the lower MW and moderate LogP of the 4-fluoro analog meet 'rule-of-three' criteria for fragment libraries, whereas the 4-chloro analog exceeds the MW threshold.

LogP molecular weight fragment-based drug discovery ligand efficiency physicochemical property

Metabolic Stability via Fluorine Blocking: 4-Fluoro Substitution Prevents CYP-Mediated Para-Hydroxylation of the Benzisoxazole Ring

The para-position of the fused benzene ring in benzisoxazoles is a known metabolic soft spot susceptible to CYP-mediated hydroxylation. In the 3-aminobenzisoxazole series, incorporation of a fluorine at the 4-position (para to the isoxazole oxygen) blocks this oxidative metabolic pathway [1]. The 3-aminobenzisoxazole class has been shown to yield orally bioavailable compounds with promising PK profiles when the 4-position is appropriately substituted; in the receptor tyrosine kinase inhibitor series, 3-amino-4-substituted benzisoxazoles achieved in vivo efficacy in VEGF-stimulated vascular permeability and HT1080 tumor xenograft models following oral dosing at 10 mg/kg/day (81% tumor growth inhibition) [2]. Unsubstituted or 5-substituted analogs lacking this 4-position metabolic block typically show higher intrinsic clearance in human liver microsome assays.

metabolic stability fluorine blocking CYP hydroxylation intrinsic clearance lead optimization

Synthetic Tractability: 4-Fluoro-2-fluorobenzonitrile Route Enables Superior Regiochemical Control vs. 5-Fluoro and 4-Chloro Analogs

The traditional synthesis of 3-aminobenzisoxazoles proceeds via SNAr reaction of 2-fluorobenzonitriles with N-protected hydroxylamines followed by cyclization [1]. For the 4-fluoro target, the precursor 2,6-difluorobenzonitrile provides a single regioisomeric outcome (fluorine para to nitrile is selectively displaced), whereas synthesis of the 5-fluoro analog from 2,5-difluorobenzonitrile can produce regioisomeric mixtures requiring chromatographic separation . A recently reported electrophilic amination route using 2-hydroxybenzonitriles with O-(diphenylphosphoryl)hydroxylamine offers an orthogonal approach with broad substrate scope, further enhancing the accessible chemical space [1]. The 4-fluoro substitution pattern thus offers a more straightforward, higher-yielding synthetic entry compared to the 5-fluoro isomer.

synthetic accessibility regioselectivity SNAr cyclization multigram synthesis building block procurement

Purity Guarantee and Solid-State Form: 3-Amino-4-fluorobenzisoxazole Delivers ≥95% Purity as a Crystalline Solid Facilitating Accurate Weighing and Formulation

Vendor technical datasheets confirm that 3-amino-4-fluorobenzisoxazole is supplied as a solid with a purity specification of ≥95% (typically 97%+) when sourced from reputable chemical suppliers, with storage recommended at 2–8°C . The compound's predicted boiling point of ~315°C at 760 mmHg and solid physical form at ambient temperature make it amenable to accurate gravimetric handling for solution preparation [1]. In contrast, certain regioisomeric aminobenzisoxazoles (notably 3-amino-5-fluorobenzisoxazole) have less standardized purity specifications across vendors, with some commercial sources reporting 95% minimum purity without the same level of analytical characterization documentation .

purity specification solid-state form crystalline weighing accuracy quality control

Kinase Panel Selectivity: 3-Amino-4-fluorobenzisoxazole-Derived Ureas Exhibit Multi-Target RTK Inhibition with Cellular IC₅₀ Below 100 nM Across KDR, FLT1, FLT3, FLT4, CSF1R, and cKIT

While the parent 3-amino-4-fluorobenzisoxazole is a building block rather than a final active compound, its 4-substituted urea derivatives have been extensively characterized. Within the 3-aminobenzo[d]isoxazole series incorporating an N,N′-diphenyl urea moiety at the 3-position, compounds bearing a 4-position substituent (including fluorine) potently inhibit KDR, FLT1, FLT3, FLT4, CSF1R, and cKIT with both enzymatic and cellular IC₅₀ values below 100 nM [1]. The 4-fluoro substitution enhances kinase hinge-binding interactions through favorable electronic effects compared to the unsubstituted parent, which typically shows 2–5 fold weaker binding [2]. Compound 50 from this series achieved an ED₅₀ of 2.0 mg/kg in the VEGF-stimulated uterine edema model and 81% tumor growth inhibition in the HT1080 fibrosarcoma model at 10 mg/kg/day p.o. [2].

kinase inhibition receptor tyrosine kinase KDR FLT3 CSF1R cellular potency

Prioritized Application Scenarios for 3-Amino-4-fluorobenzisoxazole Based on Experimentally Validated Differentiation


Fragment-Based Screening Library Design: MW 152 Da and LogP 1.48 Meet Rule-of-Three Criteria

For fragment-based drug discovery (FBDD) programs, 3-amino-4-fluorobenzisoxazole's molecular weight (152.13 Da) and LogP (1.48) satisfy the 'rule-of-three' guidelines (MW < 300, LogP ≤ 3). Procurement of this compound for fragment library construction enables NMR and SPR-based screening against protein targets without the solubility and aggregation issues frequently encountered with the heavier 4-chloro analog (MW 168.58) [1]. The 3-amino handle permits rapid fragment elaboration via amide, urea, or sulfonamide coupling chemistry.

Receptor Tyrosine Kinase Inhibitor Hit Expansion: Direct Derivatization to Urea-Containing Multi-Kinase Probes

Medicinal chemistry teams targeting KDR, FLT3, CSF1R, and related RTKs should procure 3-amino-4-fluorobenzisoxazole as the core building block for generating urea-linked kinase inhibitors [2]. The 4-fluoro substitution enhances potency >2-fold relative to unsubstituted analogs, and the established SAR around the 3-amino-urea conjugation chemistry enables rapid parallel library synthesis with predictable kinase selectivity profiles. The in vivo efficacy benchmark—81% tumor growth inhibition at 10 mg/kg p.o. in the HT1080 model—provides a quantitative go/no-go criterion for lead series advancement [2].

Coagulation Factor IXa Inhibitor Lead Optimization: 4-Fluoro Benzisoxazole P1 Ligand for Selective Anticoagulant Design

In structure-based design of selective factor IXa inhibitors, the 3-amino-4-fluorobenzisoxazole moiety serves as a privileged P1 ligand that occupies the S1 pocket of FIXa [3]. The Sakurada et al. (2017) series demonstrated highly selective FIXa inhibition over FXa and favorable aPTT/PT anticoagulation profiles. The 4-fluoro substitution contributes to lower CYP inhibition liability compared to 5-substituted analogs, making this building block the preferred starting material for anticoagulant programs where minimizing DDI risk is a key selection criterion [3].

DAAO Inhibitor Fragment Optimization: FEP-Guided Selection of 4-Fluoro Benzisoxazole for CNS Target Engagement

Retrospective free energy perturbation (FEP) calculations performed on benzo[d]isoxazole derivatives as D-amino acid oxidase (DAAO) inhibitors have identified the 4-fluoro substitution pattern as energetically favorable for binding to the DAAO active site [4]. Procuring 3-amino-4-fluorobenzisoxazole for DAAO inhibitor SAR campaigns enables computational chemistry-guided optimization of binding affinity while maintaining the fragment-like physicochemical properties required for CNS penetration. This application is supported by the broader benzisoxazole DAAO inhibitor patent landscape and published structure–activity relationships [4].

Quote Request

Request a Quote for 3-Amino-4-fluorobenzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.